molecular formula C12H20ClNO2 B2584746 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride CAS No. 2567495-34-3

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

Cat. No. B2584746
CAS RN: 2567495-34-3
M. Wt: 245.75
InChI Key: CPXWXAHYDRJVFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . Another related compound, “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate”, was synthesized using a linker mode approach under reflux condition .


Molecular Structure Analysis

The molecular structure of related compounds like “4-(3-Methoxyphenoxy)aniline” has been established using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving related compounds often involve acid-base reactions with organic bases . For instance, the interaction of “tetra-4-(2-methoxyphenoxy)phthalocyanine” and “tetra-4-(3-methoxyphenoxy)phthalocyanine” with various organic bases has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “4-(3-Methoxyphenoxy)aniline” have been reported. This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 358.2±22.0 °C at 760 mmHg, and a flash point of 187.2±29.6 °C .

Scientific Research Applications

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions to yield various derivatives. A study by Lartey and Fedor (1979) investigated the reactions of similar compounds with primary amines, revealing insights into their reaction kinetics and the influence of substituents on reaction rates, supporting their potential in synthetic organic chemistry (Lartey & Fedor, 1979).

Corrosion Inhibition

Research by Boughoues et al. (2020) explored the use of amine derivative compounds as corrosion inhibitors for mild steel in acidic mediums. Their study demonstrates the protective capabilities of these compounds, highlighting their importance in material science and engineering (Boughoues et al., 2020).

Schiff’s Bases and Corrosion

Prabhu et al. (2008) focused on the corrosion inhibition effect of Schiff’s bases on mild steel, providing valuable insights into the protective effects of similar compounds in corrosive environments (Prabhu et al., 2008).

Synthetic Applications

The synthetic versatility of "4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride" is highlighted in the total synthesis of complex molecules, as demonstrated by Namikoshi et al. (1989) in their synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989).

Chemical Analysis and Structural Verification

Knuutinen et al. (1988) synthesized and verified the structure of chlorinated derivatives of 4-Methoxyphenols, showcasing the analytical and preparative applications of related chemical entities (Knuutinen et al., 1988).

Safety and Hazards

The safety data sheet for related compounds like “3`-Methoxyacetophenone” provides information on safety and hazards. It is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation .

Future Directions

Future research could focus on exploring the potential biological activities of “4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride” and related compounds. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer through ERα inhibition .

properties

IUPAC Name

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWXAHYDRJVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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